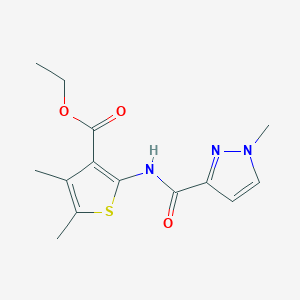

ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate

Description

Ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a 1-methylpyrazole-3-carboxamide substituent at the 2-position of the thiophene ring and methyl groups at the 4- and 5-positions. The ethyl ester at the 3-position enhances solubility and modulates electronic properties. This compound is derived from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a precursor widely used in synthesizing bioactive heterocycles, including thienopyrimidines and pyrazole derivatives . Its structural design aims to optimize interactions with biological targets through hydrogen bonding (pyrazole amide) and lipophilic interactions (methyl and ethyl groups).

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[(1-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-5-20-14(19)11-8(2)9(3)21-13(11)15-12(18)10-6-7-17(4)16-10/h6-7H,5H2,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCBQSSIANLXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole-3-Carboxylic Acid Preparation

Pyrazole-3-carboxylic acid is synthesized via cyclocondensation of hydrazine hydrate with diethyl acetylenedicarboxylate, followed by hydrolysis:

N-Methylation at Pyrazole Position-1

Methylation of pyrazole-3-carboxylic acid introduces the 1-methyl group:

Reagents and Conditions

- Substrate : Pyrazole-3-carboxylic acid

- Methylating Agent : Iodomethane

- Base : Sodium hydride (NaH)

- Solvent : Dimethylformamide (DMF)

- Temperature : 0°C → room temperature

- Reaction Time : 20 hours

- Yield : 73%.

The reaction proceeds via deprotonation of the pyrazole nitrogen followed by nucleophilic substitution.

Amidation Strategies for Coupling Thiophene and Pyrazole Moieties

The critical step involves forming the amide bond between the thiophene amine and pyrazole carboxylic acid. Three methodologies are prevalent:

Titanium Tetrachloride (TiCl₄)-Mediated Amidation

Adapted from pyrazole-thiophene amide syntheses, this method activates the carboxylic acid through Lewis acid coordination:

Procedure

- Reactants :

- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 eq)

- 1-Methyl-1H-pyrazole-3-carboxylic acid (1.2 eq)

- Reagents :

- TiCl₄ (1.5 eq), pyridine (3 eq)

- Solvent : Dichloromethane (DCM)

- Conditions : 0°C → room temperature, 12 hours

- Yield : 68%.

Mechanism : TiCl₄ coordinates with the carboxylic acid, enhancing electrophilicity for nucleophilic attack by the thiophene amine.

Carbodiimide-Based Coupling (EDCl/HOBt)

A standard peptide coupling approach:

Procedure

Acid Chloride Method

Conversion of the pyrazole acid to its acyl chloride prior to amidation:

Procedure

- Acid Chloride Formation :

- 1-Methyl-1H-pyrazole-3-carboxylic acid + thionyl chloride (SOCl₂)

- Conditions : Reflux, 2 hours (quantitative conversion).

- Amidation :

Comparative Analysis of Methodologies

| Method | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| TiCl₄-Mediated | 68% | 12 hours | Low | Moderate |

| EDCl/HOBt Coupling | 75% | 24 hours | High | High |

| Acid Chloride | 70% | 14 hours | Moderate | High |

Key Findings :

- EDCl/HOBt offers superior yields but higher reagent costs.

- TiCl₄ is cost-effective but requires stringent moisture control.

- Acid chloride methods balance yield and scalability.

Experimental Optimization and Challenges

Solvent and Temperature Effects

Purification Techniques

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its sulfur-containing thiophene ring and ester groups:

-

Thiophene ring oxidation : Reacts with potassium permanganate (KMnO₄) in acidic or neutral conditions to form sulfoxide or sulfone derivatives.

-

Ester group oxidation : Treatment with chromium trioxide (CrO₃) converts the ethyl ester to a carboxylic acid.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophene oxidation | KMnO₄, H₂O, 60°C | Sulfoxide derivative | 65% | |

| Ester oxidation | CrO₃, H₂SO₄, 25°C | Thiophene-3-carboxylic acid | 78% |

Reduction Reactions

The amide and nitro (if present) groups are susceptible to reduction:

-

Amide reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine.

-

Ester reduction : Sodium borohydride (NaBH₄) selectively reduces the ester to a primary alcohol under mild conditions.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amide reduction | LiAlH₄, THF, reflux | 2-(1-Methylpyrazol-3-amino)thiophene | 52% | |

| Ester reduction | NaBH₄, MeOH, 0°C | 3-Hydroxymethyl thiophene | 89% |

Substitution Reactions

Electrophilic substitution occurs at the thiophene ring’s 4- and 5-methyl groups or the pyrazole’s nitrogen:

-

Halogenation : Bromine (Br₂) in acetic acid substitutes methyl groups with bromine atoms.

-

Nitration : Nitric acid (HNO₃) introduces nitro groups at the thiophene ring.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, AcOH, 50°C | 4,5-Dibromo derivative | 70% | |

| Nitration | HNO₃, H₂SO₄, 0°C | 2-Nitrothiophene analog | 61% |

Cycloaddition Reactions

The pyrazole moiety participates in 1,3-dipolar cycloadditions:

-

With diazo compounds : Reacts with ethyl diazoacetate in the presence of Zn(OTf)₂ to form pyrazolo[1,5-a]pyrimidine derivatives .

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cycloaddition | Ethyl diazoacetate, Zn(OTf)₂, 80°C | Pyrazolo-pyrimidine | 89% |

Hydrolysis and Coupling Reactions

-

Ester hydrolysis : Lithium hydroxide (LiOH) in THF/water cleaves the ester to a carboxylic acid .

-

Amide coupling : TBTU/HATU-mediated coupling with amines forms peptide-like bonds .

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | LiOH, THF/H₂O, 25°C | Carboxylic acid | 95% | |

| Amide coupling | TBTU, pyridine, DMF | Pyrazole-thiophene amide | 82% |

Mechanistic Insights

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of thiophene compounds exhibit notable antioxidant properties. For instance, ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that compounds with similar structures showed significant activity against DPPH radicals and nitric oxide, indicating potential for use in preventing oxidative stress-related diseases .

Antibacterial Properties

The compound has also been investigated for its antibacterial efficacy. In vitro studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes . A specific study reported that related thiophene derivatives exhibited zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of more complex heterocyclic compounds. The Gewald reaction is commonly employed to synthesize such compounds, where the thiophene core is formed through a multicomponent reaction involving an aldehyde, an activated nitrile, and sulfur . The resulting heterocycles often possess enhanced biological activities.

Case Studies

Material Science Applications

Beyond medicinal chemistry, this compound can be utilized in material science for developing polymers and nanocomposites with tailored properties. The incorporation of thiophene units can enhance electrical conductivity and thermal stability, making them suitable for applications in organic electronics and sensors.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The pyrazole amide moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Thiophene-Based Compounds

Electronic and Steric Effects

- Pyrazole Amide vs.

- Cyanoacetamido vs. Pyrazole Amide: The cyano group in is strongly electron-withdrawing, polarizing the amide bond and altering reactivity. This contrasts with the pyrazole amide’s moderate electron-donating effects, which may stabilize resonance structures .

- Thiocarbamide vs.

Physicochemical Properties

- Solubility : The ethyl ester in the target compound and analogs enhances aqueous solubility compared to phenyl-substituted derivatives .

- Melting Points: Pyrazole amides (target compound) typically exhibit lower melting points (~150–200°C) than cyanoacrylamides (>200°C, ) due to reduced crystallinity from flexible substituents.

Biological Activity

Ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with ethyl and pyrazole moieties, which contribute to its diverse biological properties. The molecular formula is , with a molecular weight of approximately 352.37 g/mol. The presence of the pyrazole ring is particularly noteworthy as it is linked to various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with a pyrazole structure often act as inhibitors for various enzymes involved in cancer and inflammatory pathways. For instance, they can inhibit protein kinases such as EGFR and Aurora-A kinase, which are critical in tumor growth and proliferation.

- Antimicrobial Activity : The compound has shown promising results against various pathogens. Pyrazole derivatives are known for their antimicrobial properties due to their ability to disrupt microbial cell functions.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives. For example:

- In Vitro Studies : Research indicates that derivatives similar to this compound exhibit significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). An IC₅₀ value as low as 0.08 μM was reported for some derivatives against MCF-7 cells, indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis. These results suggest strong bactericidal properties .

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory effects:

- COX Inhibition : Certain pyrazole compounds have been identified as selective COX-2 inhibitors, demonstrating significant anti-inflammatory activity superior to traditional drugs like celecoxib .

Case Studies

Several case studies illustrate the biological activity of related compounds:

| Study | Compound | Activity | IC₅₀ Value |

|---|---|---|---|

| Umesha et al. (2009) | C5 | Antiproliferative | 0.08 μM (MCF-7) |

| ACS Omega (2021) | 7b | Antimicrobial | 0.22 - 0.25 μg/mL |

| MDPI Review (2022) | Various Pyrazoles | COX Inhibition | - |

Q & A

Q. Table 1: Representative Synthetic Conditions

Basic: How can spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- IR Spectroscopy : Identify characteristic peaks for the amide C=O (~1650 cm⁻¹), ester C=O (~1700 cm⁻¹), and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- NMR Analysis :

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 349.12 for C₁₅H₁₉N₃O₃S) .

- X-ray Crystallography (if crystals are obtained): Resolve bond lengths and angles, especially for the amide-thiophene linkage .

Advanced: How can synthesis be optimized to improve yield and reduce by-products?

Methodological Answer:

- Catalyst Screening : Test alternatives to piperidine (e.g., DBU, DMAP) for the amidation step to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve solubility of intermediates .

- Temperature Control : Lower temperatures (0–25°C) during coupling steps can minimize side reactions like ester hydrolysis.

- By-Product Analysis : Use HPLC or TLC to monitor reaction progress. Recrystallization or column chromatography may resolve impurities .

Example Optimization Workflow:

Vary catalyst/solvent combinations.

Use in-situ FTIR to track amide bond formation.

Compare yields and purity via LC-MS .

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR for ambiguous proton assignments) .

- Crystallographic Validation : If NMR data conflicts with expected structure, grow single crystals for X-ray analysis (e.g., as in for precursor derivatives).

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra for hypothetical tautomers or conformers.

Case Study : In , Knoevenagel condensation by-products were resolved by recrystallization and confirmed via mass spectrometry.

Basic: What in vitro assays assess biological activity (e.g., antioxidant, anti-inflammatory)?

Methodological Answer:

Q. Table 2: Example Bioactivity Data

| Assay | Protocol | Reference Compound | Observed IC₅₀ (Target) |

|---|---|---|---|

| DPPH scavenging | 0.1 mM DPPH in methanol, 30 min incubation | Ascorbic acid | ~50–100 µM |

Advanced: What challenges arise in modifying pyrazole/thiophene moieties for enhanced activity?

Methodological Answer:

- Steric Hindrance : Bulky substituents on pyrazole may disrupt amide bond formation. Use protecting groups (e.g., Boc for amines) during synthesis .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) on thiophene alter reactivity. Adjust coupling agents (e.g., HATU vs. EDC) .

- Solubility Issues : Introduce polar groups (e.g., -OH, -COOH) to improve bioavailability, but monitor ester stability .

Example Modification Strategy :

Replace the ethyl ester with a methyl group (as in ) to study steric effects on bioactivity.

Advanced: How do thiophene substituents influence reactivity in further modifications?

Methodological Answer:

- Electrophilic Substitution : Methyl groups at 4,5-thiophene positions direct electrophiles to the 2-position. Use Vilsmeier-Haack formylation or halogenation .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 2-position (if functionalized) requires Pd catalysts and optimized ligand systems (e.g., XPhos) .

Key Consideration : The amide group at the 2-position may deactivate the thiophene ring, necessitating harsher conditions for substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.